

Application Notes and Protocols: CTCE-0214 Dosage for Murine Models of Sepsis

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Compound of Interest		
Compound Name:	CTCE-0214	
Cat. No.:	B13922889	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepsis remains a significant challenge in critical care medicine, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The development of effective therapeutic interventions requires robust preclinical evaluation in relevant animal models. Murine models of sepsis, such as cecal ligation and puncture (CLP) and lipopolysaccharide (LPS)-induced endotoxemia, are widely used to mimic the clinical features of human sepsis and to test novel therapeutic agents.

CTCE-0214 is a peptide analog of stromal cell-derived factor- 1α (SDF- 1α) and acts as an agonist for the CXCR4 receptor.[1][2] It has demonstrated anti-inflammatory properties and shows therapeutic potential in models of systemic inflammation and sepsis.[3] These application notes provide detailed protocols for the use of **CTCE-0214** in murine models of sepsis, including recommended dosages, administration routes, and expected outcomes based on available preclinical data.

Data Presentation

Table 1: CTCE-0214 Dosage and Effects in Murine Cecal Ligation and Puncture (CLP) Sepsis Model



Dosage	Administration Route & Schedule	Mouse Strain	Key Findings	Reference
25 mg/kg	Subcutaneous injection at 2, 18, 26, 42, and 50 hours post-CLP	CD-1	Significantly reduced mortality.	[4]
10 mg/kg	Subcutaneous injection at 2 and 6 hours post-CLP	CD-1	Significantly suppressed plasma IL-6 levels at 24 hours post-CLP. No significant effect on TNF-α and IL-10 levels.	[4]
10 mg/kg (in combination with imipenem)	Subcutaneous injection at designated intervals post- CLP	Not Specified	Increased survival rate (80% with CTCE- 0214 + imipenem vs. 33% with imipenem alone). Increased neutrophil recruitment to the site of infection. Reduced bacterial load in blood, peritoneal fluid, and lung.	

Table 2: CTCE-0214 Dosage and Effects in Murine Models of Systemic Inflammation



Model	Dosage	Administrat ion Route & Schedule	Mouse Strain	Key Findings	Reference
LPS-induced Endotoxemia	1-25 mg/kg	Intravenous injection (single dose)	Not Specified	Dose- dependently decreased LPS-induced plasma TNF- α production with up to 93% reduction. No significant effect on plasma IL-6 and IL-10.	[1]
Zymosan- induced Peritonitis	25 mg/kg	Intravenous at 1 and 3 hours, and intraperitonea I at 6 hours post- zymosan injection	Not Specified	Significantly reduced plasma TNF-α (53% reduction). No significant effect on IL-6 and IL-10.	[4]

Experimental Protocols Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[5]

Materials:

7-9 week old mice (e.g., C57BL/6 or CD-1)



- Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
- Betadine solution and 70% alcohol
- Sterile surgical instruments (scalpel, forceps, scissors)
- Suture material (e.g., 6-0 silk)
- 22-gauge or 25-gauge needle
- Wound clips or sutures for skin closure
- Warmed (37°C) 0.9% saline solution
- CTCE-0214 solution
- Vehicle control (e.g., Phosphate Buffered Saline PBS)

Procedure:

- Anesthetize the mouse using an approved institutional protocol.
- Shave the abdomen and disinfect the area with betadine followed by 70% alcohol.[4]
- Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
- Locate the cecum and ligate it with a 6-0 silk suture at a desired distance from the distal end (the degree of sepsis severity can be modulated by the length of the ligated cecum).[4]
- Puncture the ligated cecum once or twice with a 22 or 25-gauge needle.[4] The number of punctures and needle size will also influence the severity of sepsis.[4]
- Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.[4]
- Return the cecum to the abdominal cavity and close the peritoneal wall with sutures.
- Close the skin incision with wound clips or sutures.



- Immediately administer 1 ml of pre-warmed 0.9% saline subcutaneously for fluid resuscitation.[4]
- Administer CTCE-0214 or vehicle control according to the experimental design (refer to Table 1 for dosing examples).
- Monitor the animals closely for signs of sepsis and mortality at regular intervals.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model induces a rapid and potent inflammatory response by simulating the presence of gram-negative bacteria.

Materials:

- Mice (strain as required for the study)
- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free 0.9% saline
- CTCE-0214 solution
- Vehicle control (e.g., PBS)
- Syringes and needles for injection

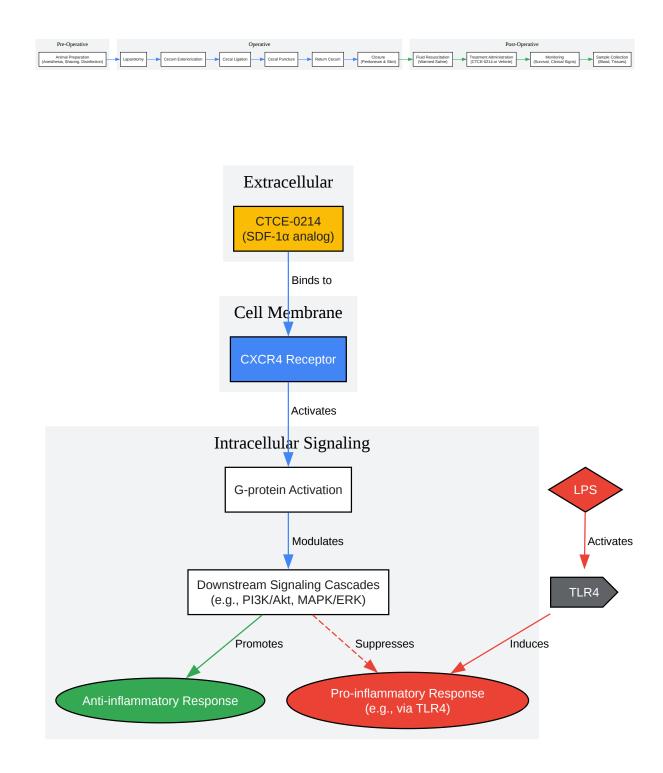
Procedure:

- Prepare a fresh solution of LPS in sterile, pyrogen-free saline at the desired concentration.
- Administer CTCE-0214 or vehicle control intravenously or via the desired route prior to or concurrently with the LPS challenge, based on the experimental design.
- Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with a predetermined dose of LPS (e.g., a dose known to induce systemic inflammation and mortality).
- Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.



 Collect blood samples at specified time points to measure plasma cytokine levels (e.g., TNFα, IL-6, IL-10).

Mandatory Visualization





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